(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate
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Overview
Description
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate is a chiral compound with the molecular formula C11H15NO3 It is a derivative of 3-amino-3-(4-methoxyphenyl)propanoic acid, where the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate typically involves the esterification of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-nitro-3-(4-methoxyphenyl)propanoate.
Reduction: Formation of 3-amino-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid
- (S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester
- 3-Amino-3-(4-methoxyphenyl)propionic acid
Uniqueness
(S)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate is unique due to its specific esterification with methanol, which can influence its solubility, reactivity, and biological activity compared to its acid and ethyl ester counterparts.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
JLQUEGAVLHIIBF-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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